molecular formula C10H12FN B13420843 N-(But-3-en-1-yl)-3-fluoroaniline CAS No. 326898-20-8

N-(But-3-en-1-yl)-3-fluoroaniline

Cat. No.: B13420843
CAS No.: 326898-20-8
M. Wt: 165.21 g/mol
InChI Key: IFMXBJAWXJVUCH-UHFFFAOYSA-N
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Description

N-(But-3-en-1-yl)-3-fluoroaniline (CAS 326898-20-8) is a fluorinated aniline derivative with the molecular formula C10H12FN and a molecular weight of 165.21 g/mol. This compound features both a fluorine atom on its aromatic ring and a terminal alkene functional group in its side chain, making it a versatile building block in organic synthesis and medicinal chemistry research. The calculated physicochemical properties include a density of approximately 1.048 g/cm³ and a boiling point of around 251.7 °C . In scientific research, this compound serves as a key synthetic intermediate. Its structure is analogous to homoallylic amines used in the synthesis of nitrogen-containing heterocycles, which are privileged scaffolds in pharmaceutical development . The terminal alkene group can participate in cyclization reactions, such as the acid-induced formation of piperidine rings, which are core structures in numerous bioactive natural products and pharmaceuticals . The incorporation of fluorine is a common strategy in drug discovery, as it can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and bioavailability . Researchers utilize this compound for the design and synthesis of novel fluorine-containing aromatic scaffolds, an important area of focus for the development of new FDA-approved active pharmaceutical ingredients (APIs) . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

326898-20-8

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

N-but-3-enyl-3-fluoroaniline

InChI

InChI=1S/C10H12FN/c1-2-3-7-12-10-6-4-5-9(11)8-10/h2,4-6,8,12H,1,3,7H2

InChI Key

IFMXBJAWXJVUCH-UHFFFAOYSA-N

Canonical SMILES

C=CCCNC1=CC(=CC=C1)F

Origin of Product

United States

Synthetic Methodologies for N but 3 En 1 Yl 3 Fluoroaniline and Analogues

Alkylation and Condensation Approaches for N-Substitution

The introduction of the but-3-en-1-yl group onto the nitrogen atom of 3-fluoroaniline (B1664137) is a key step in the synthesis of the target compound. Several strategies can be employed to achieve this transformation, each with its own set of advantages and considerations.

Direct N-Alkylation Strategies with Halogenated Butenes

Direct N-alkylation of 3-fluoroaniline with a suitable halogenated butene, such as 4-bromo-1-butene (B139220), represents a straightforward approach to forming the desired N-C bond. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, thus driving the equilibrium towards the product. The choice of solvent and base, as well as the reaction temperature, can significantly influence the yield and selectivity of the mono-alkylation product over potential di-alkylation.

Commonly used bases for this type of reaction include inorganic carbonates like potassium carbonate or cesium carbonate, and non-nucleophilic organic bases such as triethylamine (B128534) or diisopropylethylamine. The reaction is often performed in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). While direct alkylation is a common method, controlling the degree of alkylation can sometimes be challenging.

Aniline (B41778) DerivativeAlkylating AgentBaseSolventTemperature (°C)Yield (%)
AnilineBenzyl BromideK2CO3AcetonitrileReflux85
4-chloroanilineAllyl BromideNaHTHFrt92
3-methoxyanilineEthyl IodideEt3NDMF8078

Reductive Amination Pathways Utilizing Butenal Precursors

Reductive amination offers an alternative and often more controllable method for the synthesis of N-(But-3-en-1-yl)-3-fluoroaniline. This two-step, one-pot process involves the initial reaction of 3-fluoroaniline with but-3-enal to form an intermediate imine (a Schiff base). This imine is then reduced in situ to the desired secondary amine.

A key advantage of this method is the reduced likelihood of over-alkylation. The choice of reducing agent is crucial; mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly employed as they selectively reduce the imine in the presence of the aldehyde. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.

AmineAldehyde/KetoneReducing AgentSolventTemperature (°C)Yield (%)
AnilineBenzaldehydeNaBH4Methanolrt95
BenzylamineAcetoneNaBH3CNMethanolrt88
p-ToluidineCyclohexanoneH2, Pd/CEthanolrt90

This table showcases general examples of reductive amination reactions. Specific data for the reductive amination of 3-fluoroaniline with but-3-enal is not explicitly detailed in the provided search results.

Multi-Step Condensation Reactions

More complex, multi-step condensation reactions can also be employed for the synthesis of N-alkenylated anilines. These methods may involve the initial formation of an intermediate that subsequently undergoes cyclization and rearrangement to yield the final product. For instance, a substituted aniline can react with a diketone in the presence of an acid catalyst to form an enamine, which can then undergo further transformations. While potentially offering access to a wider range of analogues, these methods are generally more complex than direct alkylation or reductive amination. beilstein-journals.org

A notable example is the synthesis of meta-substituted anilines from 1,3-diketones, where the reaction proceeds through a sequence of condensation and cyclization steps. beilstein-journals.org The specific application of such a multi-step condensation for the direct synthesis of this compound would require a carefully designed set of reactants and conditions.

Precursor Synthesis: Advanced Methods for 3-Fluoroaniline Production

The availability of the starting material, 3-fluoroaniline, is critical for the synthesis of the target compound. Several advanced methods have been developed for the efficient and selective production of this key precursor.

Catalytic Hydrogenation of 3-Fluoronitrobenzene

A common and industrially viable method for the synthesis of 3-fluoroaniline is the catalytic hydrogenation of 3-fluoronitrobenzene. This reaction involves the reduction of the nitro group to an amino group using hydrogen gas in the presence of a metal catalyst.

Various catalysts can be employed, with palladium on carbon (Pd/C) and platinum on carbon (Pt/C) being among the most effective. The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a pressurized atmosphere of hydrogen. The efficiency and selectivity of the reduction are dependent on factors such as catalyst loading, hydrogen pressure, temperature, and reaction time. This method generally provides high yields of the desired aniline with good purity. researchgate.netaidic.itresearchgate.netmdpi.com

NitroareneCatalystSolventPressure (atm)Temperature (°C)Yield (%)
Nitrobenzene10% Pd/CEthanol125>99
2-Chloronitrobenzene5% Pt/CMethanol42598
4-NitrotolueneRaney NickelIsopropanol5010095
3-FluoronitrobenzeneRu/CMK-3Ethanol1080High (Specific yield not detailed) researchgate.net

This table provides examples of catalytic hydrogenation of various nitroarenes to illustrate the general reaction conditions and high yields achievable with this method.

Directed Fluorination of Aniline Derivatives

Direct fluorination of aniline presents a more direct but often challenging route to 3-fluoroaniline. The strong activating and ortho-, para-directing nature of the amino group typically leads to a mixture of isomers and potential side reactions. However, by protonating the aniline in a strongly acidic medium, the directing effect of the resulting anilinium ion can be shifted towards the meta position.

Research has shown that conducting the fluorination of aniline in triflic acid can lead to the formation of 3-fluoroaniline as the major product. Current time information in Bangalore, IN. The use of elemental fluorine (F₂) diluted with an inert gas is common in these reactions. While this method offers a direct entry to the meta-fluorinated product, it requires specialized equipment and careful handling of the highly reactive fluorine gas. Current time information in Bangalore, IN.

SubstrateFluorinating AgentSolvent/AcidAdditiveProduct Distribution (o:m:p)
AnilineF₂/N₂Triflic Acid-1 : 1.5 : 1.2
AnilineF₂/N₂Sulfuric Acid-1 : 1.3 : 1.1
AnilineF₂/N₂Triflic AcidSbF₅Not specified

This table summarizes the results of the directed fluorination of aniline, highlighting the influence of the acidic medium on the regioselectivity of the reaction. Current time information in Bangalore, IN. The data indicates a preference for the meta-isomer in strong acids.

Catalytic Strategies in the Formation of this compound

Palladium-Catalyzed N-Arylation and Intramolecular Alkene Carboamination Reactions

Palladium-catalyzed reactions are powerful tools for the synthesis of N-aryl amines and for the subsequent construction of nitrogen-containing heterocycles through intramolecular reactions.

N-Arylation: The Buchwald-Hartwig amination is a premier method for the synthesis of N-alkenylanilines. This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of this compound, this would involve the reaction of a 3-fluoro-substituted aryl electrophile, such as 1-bromo-3-fluorobenzene (B1666201) or 1-chloro-3-fluorobenzene, with but-3-en-1-amine. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

A general representation for the palladium-catalyzed N-arylation to form this compound is shown below:

Reaction Scheme for Palladium-Catalyzed N-Arylation

Table 1: Representative Conditions for Palladium-Catalyzed N-Arylation of Aryl Halides with Amines (Data is illustrative and based on analogous reactions)

EntryAryl HalideAmineCatalyst/LigandBaseSolventTemp. (°C)Yield (%)
11-BromobenzeneButylaminePd(OAc)₂ / XPhosNaOtBuToluene100>95
21-ChlorotoluenePentylaminePd₂(dba)₃ / RuPhosK₃PO₄Dioxane11092
34-BromoanisoleHexylaminePd(OAc)₂ / SPhosCs₂CO₃t-Amyl alcohol10098

Intramolecular Alkene Carboamination: N-(alkenyl)anilines are valuable precursors for the synthesis of nitrogen-containing heterocycles via intramolecular carboamination reactions. In the case of this compound, a palladium-catalyzed intramolecular cyclization could potentially lead to the formation of a fluorinated tetrahydroquinoline derivative. This type of reaction, often referred to as aza-Wacker or hydroamination reaction, involves the intramolecular attack of the amine onto the palladium-activated alkene. The regioselectivity of this cyclization (i.e., the formation of a five- or six-membered ring) can be influenced by the reaction conditions, including the choice of catalyst, ligand, and solvent. For N-(but-3-en-1-yl) systems, a 6-endo-trig cyclization is generally favored, leading to the formation of a six-membered ring.

A cascade reaction involving an initial intermolecular N-arylation followed by an intramolecular carboamination can be a powerful strategy for the rapid construction of complex heterocyclic scaffolds. nih.gov For instance, a palladium catalyst can first mediate the coupling of an aryl chloride with an unsaturated amine, and then promote the intramolecular cyclization of the resulting intermediate. nih.gov

Table 2: Conditions for Palladium-Catalyzed Intramolecular Carboamination of Analogous N-Alkenylamines (Data is illustrative and based on analogous reactions)

EntrySubstrateCatalyst/LigandOxidant/AdditiveSolventTemp. (°C)ProductYield (%)
1N-allyl-2-bromoanilinePd(OAc)₂ / P(o-tol)₃-Acetonitrile802-methyl-1,2-dihydroquinoline85
2N-pent-4-enyl-2-bromoanilinePd(OAc)₂ / dppf-DMF1002-methyl-2,3,4,5-tetrahydropyrido[2,3-b]indole78
3N-(But-3-en-1-yl)-2-chloroanilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1106-chloro-2,3,4,9-tetrahydro-1H-carbazole65

Copper-Mediated Arylation Methodologies

Copper-catalyzed N-arylation reactions, such as the Ullmann condensation and the Chan-Lam coupling, represent classical and still widely used alternatives to palladium-catalyzed methods. These reactions are often more cost-effective, although they may require harsher reaction conditions.

Ullmann Condensation: The traditional Ullmann reaction involves the coupling of an aryl halide with an amine at high temperatures, often in the presence of a stoichiometric amount of copper powder or a copper salt. For the synthesis of this compound, this would entail reacting 1-bromo-3-fluorobenzene or 1-iodo-3-fluorobenzene with but-3-en-1-amine in the presence of a copper catalyst and a base. Ligand-assisted Ullmann reactions, which utilize ligands such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine, can often proceed under milder conditions and with lower catalyst loadings.

Chan-Lam Coupling: The Chan-Lam coupling reaction utilizes arylboronic acids as the arylating agent in the presence of a copper catalyst, an oxidant (often atmospheric oxygen), and a base. This method is attractive due to the generally lower toxicity and higher stability of boronic acids compared to organohalides. The synthesis of this compound via this method would involve the reaction of 3-fluorophenylboronic acid with but-3-en-1-amine.

Table 3: Representative Conditions for Copper-Mediated N-Arylation of Amines (Data is illustrative and based on analogous reactions)

EntryAryl SourceAmineCatalyst/LigandBaseSolventTemp. (°C)Yield (%)
1IodobenzeneBenzylamineCuI / L-prolineK₂CO₃DMSO9088
2Phenylboronic acidPiperidineCu(OAc)₂PyridineCH₂Cl₂Room Temp.95
34-Chlorophenylboronic acidMorpholineCu(OAc)₂ / DMAP-Methanol6092

Brønsted Acidic Ionic Liquid Catalysis in Amine Synthesis

Brønsted acidic ionic liquids (BAILs) are a class of catalysts that have gained attention as environmentally friendly alternatives to traditional acid catalysts. nih.gov These ionic liquids possess tunable acidity and can act as both the catalyst and the solvent, simplifying reaction work-up and allowing for catalyst recycling. nih.govmdpi.com

While specific applications of BAILs for the synthesis of this compound are not documented, they have been successfully employed in various organic transformations, including esterifications, rearrangements, and the synthesis of nitrogen-containing heterocycles. nih.govmdpi.com A potential application for the synthesis of the target compound could be the direct hydroamination of a diene or the reaction of 3-fluoroaniline with an appropriate butenyl alcohol or ether, catalyzed by a BAIL. The Brønsted acidity of the ionic liquid would activate the substrate towards nucleophilic attack by the aniline.

Table 4: Examples of Reactions Catalyzed by Brønsted Acidic Ionic Liquids (Data is illustrative of the potential applications of BAILs)

Reaction Pathways and Mechanistic Investigations Involving N but 3 En 1 Yl 3 Fluoroaniline

Reactivity of the Amine Moiety in Organic Transformations

The nitrogen atom of the secondary amine, with its lone pair of electrons, is expected to be nucleophilic and basic, making it a key site for various reactions.

Nucleophilic Additions and Substitutions

The secondary amine in N-(But-3-en-1-yl)-3-fluoroaniline can act as a nucleophile, participating in addition and substitution reactions. For instance, it could react with electrophiles such as alkyl halides in nucleophilic substitution reactions to form tertiary amines. It could also undergo addition to carbonyl compounds, like aldehydes and ketones, to form hemiaminals and enamines. However, no specific studies detailing these reactions for this compound have been found in the reviewed literature.

Amide and Carbamate Formation Reactions

The formation of amides and carbamates from secondary amines is a fundamental transformation in organic synthesis. nih.gov It is anticipated that this compound would react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to yield the corresponding amides. Similarly, reaction with chloroformates or isocyanates would be expected to produce carbamates. nih.govnih.govmdpi.com These reactions are crucial for the synthesis of a wide array of chemical structures, but specific examples involving this compound are not documented.

Reactant Type Expected Product General Conditions
Acyl Halide (R-COCl)N-(But-3-en-1-yl)-N-(3-fluorophenyl)acetamideBase (e.g., pyridine, triethylamine)
Carboxylic Anhydride ((RCO)₂O)N-(But-3-en-1-yl)-N-(3-fluorophenyl)acetamideBase or heat
Isocyanate (R-NCO)1-(But-3-en-1-yl)-1-(3-fluorophenyl)-3-alkylureaAprotic solvent
Chloroformate (R-OCOCl)Alkyl (but-3-en-1-yl)(3-fluorophenyl)carbamateBase (e.g., pyridine)

Table 1: Hypothetical Amide and Carbamate Formation Reactions

Transformations Involving the Alkenyl Functionality

The terminal double bond in the butenyl group is a site of unsaturation, making it susceptible to a range of addition and transformation reactions.

Cyclization Reactions for Heterocyclic Scaffolds

The presence of both a nucleophilic amine and an alkene in the same molecule allows for the possibility of intramolecular cyclization reactions to form heterocyclic compounds, such as pyrrolidines or other nitrogen-containing rings. organic-chemistry.orgbeilstein-journals.org These reactions are often mediated by transition metals or proceed through radical pathways. While such cyclizations are synthetically valuable, no specific examples starting from this compound have been reported.

Olefin Metathesis and Functionalization

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. beilstein-journals.orgmdpi.combeilstein-journals.orgsigmaaldrich.comrsc.org The terminal alkene of this compound could potentially participate in ring-closing metathesis (if another alkene is present in a suitable position), cross-metathesis with other olefins, or enyne metathesis. These reactions typically employ ruthenium or molybdenum-based catalysts. Furthermore, the alkene can undergo various functionalization reactions such as hydrogenation, halogenation, epoxidation, and hydroboration-oxidation. Again, the literature lacks specific studies on these transformations for this particular substrate.

Reaction Type Potential Reagents Expected Product Class
Ring-Closing MetathesisGrubbs' or Schrock catalystCyclic amine (if diene)
Cross-MetathesisAnother olefin, Grubbs' catalystSubstituted alkene
HydrogenationH₂, Pd/CN-Butyl-3-fluoroaniline
HalogenationBr₂, Cl₂Dihalo-butyl derivative
Epoxidationm-CPBAOxirane derivative

Table 2: Potential Transformations of the Alkenyl Group

Electrophilic Aromatic Substitution on the Fluorobenzene (B45895) Ring

The fluorobenzene ring can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. The fluorine atom is a deactivating but ortho-, para-directing group due to the interplay of its inductive and resonance effects. The amino group is a strongly activating and ortho-, para-directing group. The combined influence of these two substituents would direct incoming electrophiles to specific positions on the ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. However, no published studies were found that investigate these reactions on this compound.

Oxidative and Reductive Chemical Conversions

The chemical versatility of this compound is evident in its susceptibility to both oxidative and reductive cyclization reactions. These transformations, often mediated by transition metal catalysts, provide efficient routes to various heterocyclic scaffolds, such as quinolines and indolines.

Oxidative Cyclization:

In the presence of a suitable catalyst and oxidant, this compound can undergo intramolecular oxidative cyclization to afford substituted quinoline (B57606) derivatives. A common approach involves the use of a palladium(II) catalyst, which coordinates to the butenyl group, facilitating a nucleophilic attack from the aniline (B41778) nitrogen. This process, often referred to as an aza-Wacker-type cyclization, typically proceeds through an initial aminopalladation step. The resulting alkylpalladium(II) intermediate can then undergo β-hydride elimination to form a dihydroquinoline, which is subsequently oxidized to the aromatic quinoline.

Alternatively, copper-catalyzed systems in the presence of an oxidant like molecular oxygen can also promote the synthesis of quinolines from aniline and aldehyde precursors, suggesting a plausible pathway for the cyclization of substrates like this compound. organic-chemistry.org These reactions often involve the formation of enamine intermediates followed by an oxidative dehydrogenative annulation. organic-chemistry.org The specific product obtained from this compound would likely be a substituted quinoline, with the position of the fluorine atom influencing the regioselectivity of the cyclization.

A plausible reaction scheme for the palladium-catalyzed oxidative cyclization is shown below:

Scheme 1: Proposed Palladium-Catalyzed Oxidative Cyclization of this compound.

A variety of oxidants can be employed in these reactions, each with its own set of advantages and potential to influence reaction efficiency.

Catalyst SystemOxidantTypical ProductReference
Pd(OAc)₂/PyridineO₂Substituted Quinolines hku.hk
CuBr/CF₃SO₃HAirSubstituted Quinolines organic-chemistry.org
AgOAc-Functionalized Quinolines mdpi.com
Cp*Co(III)-Substituted Quinolines mdpi.com

Reductive Cyclization:

Reductive conditions can also be employed to induce cyclization of this compound, leading to saturated heterocyclic systems. For instance, nickel-catalyzed reductive coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In a hypothetical reductive cyclization of this compound, a low-valent nickel catalyst could facilitate an intramolecular hydroamination, leading to the formation of a substituted indoline (B122111) or a related nitrogen-containing heterocycle.

The reaction would likely proceed through the formation of a nickel hydride species, which then adds across the double bond of the butenyl group. Subsequent reductive elimination would furnish the cyclized product. The regioselectivity of this process would be a key aspect to investigate.

Catalyst SystemReducing Agent/ConditionsPlausible ProductReference (Analogous Reactions)
Ni(COD)₂/LigandH₂ or SilaneSubstituted Indoline acs.org
[((S,S)-BenzP*)Ni(OAc)₂]Electrochemical ReductionHydrogenated Heterocycles acs.orgacs.org

Detailed Mechanistic Elucidation through Deuterium (B1214612) Labeling Experiments

Deuterium labeling is a powerful technique for probing reaction mechanisms, particularly for distinguishing between different pathways and identifying rate-determining steps. princeton.eduepfl.ch In the context of the cyclization of this compound, strategically placed deuterium atoms can provide significant mechanistic insights.

Kinetic Isotope Effect (KIE) Studies:

The kinetic isotope effect (KIE), the ratio of the reaction rate of the unlabeled substrate to that of the deuterated substrate (kH/kD), is a key parameter obtained from these experiments. wikipedia.org A primary KIE greater than 1 is typically observed when a C-H bond to the isotope is broken in the rate-determining step of the reaction. wikipedia.org A secondary KIE can provide information about changes in hybridization at the labeled position during the reaction. wikipedia.org

For the oxidative cyclization of this compound, one could synthesize substrates deuterated at various positions on the butenyl chain. For example, deuteration at the terminal vinylic positions (C4) or the allylic position (C2) could help elucidate the mechanism.

Deuterated SubstrateExpected KIE (kH/kD)Mechanistic ImplicationReference (Concept)
N-(But-3-en-1,1-d₂-1-yl)-3-fluoroaniline~1C-H bond cleavage at C1 is not rate-determining. nih.govnih.gov
N-(But-3-en-2,2-d₂-1-yl)-3-fluoroaniline>1 (if β-hydride elimination is rate-determining)Suggests that β-hydride elimination from the alkylpalladium intermediate is the slow step. nih.govnih.gov
N-(But-3-en-4,4-d₂-1-yl)-3-fluoroaniline~1C-H bonds at the terminal alkene are not broken in the rate-determining step. nih.govnih.gov

Deuterium Scrambling Experiments:

In addition to KIE studies, deuterium scrambling experiments can reveal the reversibility of certain reaction steps. For example, if the initial aminopalladation step in the oxidative cyclization is reversible, one might observe scrambling of deuterium atoms along the alkyl chain of the starting material or product. The absence of scrambling would suggest an irreversible cyclization step. Such studies have been instrumental in understanding the nuances of palladium-catalyzed cascade cyclizations. hku.hk

By synthesizing a specifically deuterated analog, such as N-(but-3-en-1-yl-d₂)-3-fluoroaniline, and analyzing the isotopic distribution in the recovered starting material and the product at partial conversion, one could gain valuable information. If the initial nucleopalladation is reversible, a process that could lead to H/D exchange might be observed. nih.gov

Derivatization and Advanced Synthetic Applications of N but 3 En 1 Yl 3 Fluoroaniline

Synthesis of Complex N-Substituted Anilines

The structure of N-(but-3-en-1-yl)-3-fluoroaniline offers multiple avenues for elaboration into more complex N-substituted anilines. Both the butenyl chain and the aromatic ring can be selectively functionalized.

Modification of the N-Butenyl Side Chain: The terminal double bond of the butenyl group is a key site for synthetic manipulation. Standard alkene reactions can be employed to introduce diverse functionalities.

Oxidation: The alkene can be oxidized to form a diol using reagents like osmium tetroxide, or cleaved via ozonolysis to yield an aldehyde, which can then participate in further reactions such as reductive amination or Wittig reactions.

Hydroformylation: The addition of a formyl group and hydrogen across the double bond, typically using a rhodium or cobalt catalyst, would produce an aldehyde, extending the carbon chain and providing a new reactive site.

Heck Reaction: Palladium-catalyzed coupling with aryl halides can be used to introduce aromatic or heteroaromatic moieties at the terminus of the butenyl chain, significantly increasing molecular complexity.

Metathesis: Olefin metathesis, particularly cross-metathesis with other alkenes, provides a powerful tool for forging new carbon-carbon bonds and synthesizing a variety of elongated or functionalized N-alkenyl aniline (B41778) derivatives. nih.gov

Modification of the Aromatic Ring: The 3-fluoroaniline (B1664137) ring can undergo electrophilic aromatic substitution. The amino group is a strong ortho-, para-director, while the fluorine atom is a deactivating group but also directs ortho and para. The interplay of these groups directs incoming electrophiles primarily to the 2, 4, and 6 positions. Halogenation, nitration, or Friedel-Crafts reactions could be employed to introduce additional substituents, further diversifying the molecular scaffold.

Incorporation into Heterocyclic Ring Systems

The bifunctional nature of this compound makes it an excellent substrate for the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. nih.gov Intramolecular cyclization reactions are a primary strategy for this purpose. researchgate.net

Acid-Catalyzed Cyclization (Picted-Spengler type): In the presence of a strong acid, the butenyl alkene can act as a nucleophile, attacking an electrophilically activated position on the aniline ring (formed, for example, by reaction with an aldehyde or ketone). This can lead to the formation of fluorinated tetrahydroquinoline derivatives.

Transition-Metal-Catalyzed Cyclization: Palladium, rhodium, or copper catalysts are known to facilitate the intramolecular cyclization of N-alkenyl anilines. nih.gov For instance, an oxidative cyclization process could lead to the formation of indole (B1671886) or quinoline (B57606) skeletons, depending on the reaction conditions and the specific catalyst system employed. researchgate.netnih.gov

Radical Cyclization: The terminal alkene is susceptible to radical addition. An intramolecular radical cyclization could be initiated to form five- or six-membered rings, providing access to substituted indolines or tetrahydroquinolines.

[3+2] and [4+2] Cycloadditions: The butenyl group can participate as a two-carbon component in cycloaddition reactions. For example, a formal [4+2] cycloaddition with a suitable diene could construct a new six-membered ring fused to the nitrogen atom's substituent chain. Such strategies are powerful for building polycyclic systems. nih.gov

Utilization as a Monomer in Polymer Chemistry (e.g., Polyaniline Derivatives)

Polyaniline (PANI) is a well-known conducting polymer, and its properties can be tuned by substituting the aniline monomer. nih.gov this compound serves as a functional monomer for creating novel polyaniline derivatives with tailored properties.

The polymerization would typically proceed via chemical or electrochemical oxidation. The resulting polymer, poly(this compound), would have a unique set of characteristics derived from its substituents.

Fluorine Substitution: The fluorine atom on the aromatic ring is known to increase the solubility and thermal stability of polyanilines compared to the unsubstituted parent polymer. researchgate.net It also influences the electronic properties and can enhance the environmental stability of the material. researchgate.netresearchgate.net

N-Butenyl Substitution: The N-alkyl group generally decreases the electrical conductivity compared to the PANI backbone due to steric hindrance that disrupts the conjugation along the polymer chain. acs.org However, the pendant butenyl groups introduce new functionality. These alkene moieties along the polymer backbone are available for post-polymerization modification, such as cross-linking to improve the mechanical properties of the polymer or grafting other molecules to create functional materials for sensors or separation applications.

The table below provides a comparative overview of the expected properties.

PropertyPolyaniline (PANI)Poly(3-fluoroaniline)Poly(this compound) (Predicted)
Solubility Poor in common solventsImproved solubilityFurther improved solubility
Thermal Stability ModerateHighHigh
Electrical Conductivity High (doped state)Moderate to LowLow
Processability DifficultImprovedImproved
Post-Polymerization Functionality LimitedLimitedHigh (via pendant alkene)

Design of Fluorinated Building Blocks for Organic Synthesis

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability and binding affinity. nih.gov this compound is a prime example of a bifunctional fluorinated building block.

Its utility stems from the orthogonal reactivity of its two key functional groups:

The Fluorinated Arylamine Moiety: This part of the molecule can be used in reactions typical of anilines, such as amide bond formation, diazotization followed by Sandmeyer reactions, or transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

The Butenyl Side Chain: As detailed in section 5.1, this alkene provides a reactive site for a host of transformations, including oxidation, metathesis, and various addition reactions. nih.gov

This dual reactivity allows for a stepwise, controlled synthesis. A chemist could first perform a reaction at the butenyl chain, leaving the aniline functionality untouched, and then use the aniline nitrogen or the aromatic ring in a subsequent synthetic step. This makes the molecule a valuable intermediate for constructing complex fluorinated target molecules, such as pharmaceuticals or agrochemicals, from a single, versatile starting material. nih.gov

Strategies for Divergent Synthesis from a Common Precursor

Divergent synthesis is a powerful strategy that enables the creation of a wide range of structurally distinct molecules from a single starting material by slightly altering reaction conditions. beilstein-journals.org this compound is an ideal common precursor for such strategies due to its multiple reactive sites.

By selecting specific catalysts, reagents, or reaction conditions, a chemist can steer the transformation of this compound toward different product classes.

Path A (Heterocycle Formation): Treatment with a palladium or rhodium catalyst could induce intramolecular C-H activation and cyclization to yield fluorinated quinoline or indole derivatives. nih.gov

Path B (Side-Chain Functionalization): Employing an olefin metathesis catalyst in the presence of a coupling partner would modify the side chain, leading to a complex aniline with an extended N-substituent.

Path C (Polymerization): Using an oxidizing agent like ammonium (B1175870) persulfate would initiate polymerization, yielding a functionalized polyaniline derivative. researchgate.net

Path D (Aromatic Substitution): An electrophilic reagent, such as N-bromosuccinimide, would lead to substitution on the aromatic ring, producing a brominated version of the starting material, which could then be used in cross-coupling reactions.

This approach highlights the synthetic utility of this compound as a central hub from which numerous, structurally diverse chemical entities can be accessed efficiently.

Advanced Spectroscopic and Structural Characterization Methodologies Focus on Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., 1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atom in N-(but-3-en-1-yl)-3-fluoroaniline.

1H NMR Spectroscopy

Proton (¹H) NMR provides information on the number, environment, and connectivity of hydrogen atoms. The spectrum of this compound would show distinct signals for the aromatic protons, the N-H proton, and the protons of the butenyl side chain. The aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine couplings. The signals for the butenyl group would include characteristic resonances for the terminal vinyl protons (CH=CH₂) and the aliphatic methylene (B1212753) protons (NCH₂ and CH₂CH=).

13C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy details the carbon skeleton of the molecule. The spectrum would display unique signals for each carbon atom in a distinct chemical environment. The carbon atoms of the fluoro-substituted aromatic ring would show resonances in the downfield region (typically 100-165 ppm), with their chemical shifts influenced by the fluorine and amino substituents. The C-F bond will result in a large one-bond coupling constant (¹JCF). The aliphatic carbons of the butenyl group will appear in the upfield region of the spectrum.

19F NMR Spectroscopy

Fluorine-19 (¹⁹F) NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. wikipedia.org The spectrum for this compound would exhibit a single resonance for the fluorine atom. The precise chemical shift of this signal is sensitive to its electronic environment. nih.gov Coupling between the ¹⁹F nucleus and adjacent aromatic protons (³JFH) would split this signal, typically into a triplet of doublets, providing further structural confirmation.

Table 1: Representative NMR Data for Related Fluoroaniline (B8554772) Compounds

Compound Nucleus Chemical Shift (ppm) Coupling Constants (Hz)
3-Fluoroaniline (B1664137) chemicalbook.com ¹H 7.04 (ddd) J=8.2, 8.0, 6.7
6.41 (td) J=8.8, 2.4
6.37 (ddd) J=8.0, 2.2, 1.0
6.31 (dt) J=11.0, 2.2
3-Fluoroaniline chemicalbook.com ¹³C 164.2 (d) ¹JCF = 242.7
148.4 (d) ³JCF = 10.5
130.4 (d) ³JCF = 9.9
108.0 (d) ²JCF = 1.2
104.9 (d) ²JCF = 21.6
101.4 (d) ⁴JCF = 2.7

Data presented for the parent compound 3-fluoroaniline in CDCl₃ to illustrate typical chemical shifts and coupling patterns.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show key absorption bands corresponding to:

N-H stretch: A moderate band around 3400-3300 cm⁻¹, characteristic of a secondary amine.

Aromatic C-H stretch: Signals above 3000 cm⁻¹.

Aliphatic C-H stretch: Signals just below 3000 cm⁻¹.

C=C stretch (alkene): A band around 1640 cm⁻¹.

C=C stretch (aromatic): Bands in the 1600-1450 cm⁻¹ region.

C-N stretch: A signal in the 1350-1250 cm⁻¹ range.

C-F stretch: A strong, characteristic band in the 1250-1020 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the aromatic ring and the butenyl group. The combination of IR and Raman spectra provides a unique "vibrational fingerprint" for the compound. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.

For this compound (C₁₀H₁₂FN), high-resolution mass spectrometry (HRMS) would be used to determine its precise molecular weight. The expected monoisotopic mass is 165.0954 g/mol . Electron Ionization (EI) would likely cause fragmentation, yielding characteristic ions. Expected fragmentation pathways include the loss of the butenyl side chain (cleavage of the C-N bond) and fragmentation of the butenyl group itself, such as the loss of a propyl radical to form a stable ion. Analysis of these fragmentation patterns helps to confirm the proposed structure. For the related compound, N-Butyl-3-fluoroaniline, the molecular weight is 167.23 g/mol . spectrabase.com

X-ray Diffraction (XRD) for Solid-State Structural Determination of Derivatives

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov While this compound may be a liquid or a low-melting solid at room temperature, XRD analysis could be performed on a suitable crystalline derivative. This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which precise bond lengths, bond angles, and torsional angles can be determined. This provides unambiguous proof of the molecular structure and conformation in the solid state.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is expected to be dominated by the π → π* transitions of the substituted benzene (B151609) ring. The aniline (B41778) chromophore typically shows a primary absorption band around 230-240 nm and a secondary band around 280-290 nm. The presence of the fluorine atom and the N-alkyl group will cause slight shifts (either bathochromic or hypsochromic) in these absorption maxima. This technique is particularly useful for quantitative analysis and for studying the electronic properties of the aromatic system. researchgate.net

Future Research Directions and Unexplored Avenues in N but 3 En 1 Yl 3 Fluoroaniline Chemistry

Development of Sustainable and Green Synthetic Routes

The chemical industry is increasingly shifting towards more environmentally friendly processes. chemistryjournals.net The synthesis of N-(But-3-en-1-yl)-3-fluoroaniline and its derivatives presents a prime opportunity for the application of green chemistry principles.

Future research should focus on developing synthetic pathways that minimize waste, reduce energy consumption, and utilize non-toxic and renewable materials. researchgate.net Key areas of investigation include:

Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. This could involve exploring catalytic N-alkylation of 3-fluoroaniline (B1664137) with but-3-en-1-ol derivatives where water is the only byproduct.

Use of Greener Solvents: Moving away from traditional volatile organic compounds towards more sustainable alternatives like water, supercritical fluids (like CO2), or biodegradable ionic liquids. chemistryjournals.net Research into the solubility and reactivity of this compound in these solvent systems will be crucial.

Renewable Feedstocks: Investigating the potential of deriving the butenyl group from biomass sources. For instance, processes that can convert bio-derived butanol into but-3-en-1-yl halides or other suitable electrophiles for the alkylation of 3-fluoroaniline would represent a significant step towards a more sustainable production method.

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or mechanochemistry to reduce reaction times and energy input compared to conventional heating methods. chemistryjournals.netk-online.com

A comparative analysis of potential green synthetic routes is presented in the table below:

Synthetic Route Green Chemistry Principle Potential Advantages Research Challenges
Catalytic N-alkylation with but-3-en-1-olAtom Economy, Waste PreventionHigh atom economy, water as a byproduct.Catalyst development, reaction optimization.
Microwave-assisted synthesisEnergy EfficiencyReduced reaction times, lower energy consumption.Scale-up feasibility, thermal stability of reactants.
Synthesis in supercritical CO2Safer SolventsNon-toxic, easily removable solvent, potential for integrated separation.High-pressure equipment, solubility of reactants.

Discovery of Novel Catalytic Transformations

The dual functionality of this compound (the aniline (B41778) nitrogen and the terminal alkene) makes it a versatile substrate for a wide range of catalytic transformations. Future research could unlock novel reactions and molecular architectures.

Intramolecular Cyclization Reactions: The proximity of the aniline nitrogen and the butenyl chain could be exploited in transition-metal-catalyzed intramolecular hydroamination or amino-heck reactions to synthesize novel nitrogen-containing heterocyclic compounds, such as fluorinated tetrahydroquinolines.

Metathesis Reactions: The terminal double bond is a handle for various metathesis reactions. Cross-metathesis with other alkenes could introduce diverse functional groups, while ring-closing metathesis of a di-alkenylated derivative could lead to macrocyclic structures.

Asymmetric Catalysis: The development of enantioselective catalytic processes is a cornerstone of modern organic synthesis. Future work could focus on asymmetric transformations of the butenyl side chain, such as asymmetric hydrogenation, epoxidation, or dihydroxylation, to produce chiral building blocks.

C-H Activation: The aromatic ring presents several C-H bonds that could be targeted for functionalization through transition-metal catalysis. This would allow for the late-stage modification of the molecule without the need for pre-functionalized starting materials. nih.gov

Exploration of Unconventional Reactivity Patterns

Moving beyond traditional thermal reactions, the exploration of unconventional activation methods could reveal novel reactivity patterns for this compound.

Photochemistry: The aromatic ring and the double bond are both chromophores that could be excited using light. Photochemical cycloadditions, isomerizations, or radical reactions could lead to unique molecular scaffolds that are inaccessible through ground-state chemistry.

Electrochemistry: Electrochemical methods offer a green and powerful tool for synthesis by using electrons as traceless reagents. rsc.org The oxidation of the aniline moiety or the reduction of the aromatic ring under electrochemical conditions could provide access to reactive intermediates and novel products.

Mechanochemistry: The use of mechanical force to induce chemical reactions in the absence of bulk solvents is a rapidly growing area of green chemistry. Investigating the solid-state reactivity of this compound derivatives under ball-milling conditions could lead to solvent-free synthetic procedures.

Integration into Flow Chemistry Systems for Enhanced Efficiency

The translation of synthetic procedures from batch to continuous flow processing offers numerous advantages in terms of safety, efficiency, and scalability. The synthesis and transformation of this compound are well-suited for this approach.

Improved Safety: Flow reactors handle smaller volumes of reactants at any given time, which mitigates the risks associated with exothermic reactions or the handling of hazardous reagents.

Enhanced Reaction Control: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system allows for the fine-tuning of reaction conditions to maximize yield and selectivity.

Facilitated Scale-up: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period, which is a significant advantage over the often-problematic scale-up of batch reactions.

Multi-step Synthesis: Flow systems allow for the telescoping of multiple reaction steps into a single continuous process, eliminating the need for intermediate purification and reducing waste. A potential multi-step flow synthesis of a derivative of this compound is outlined below.

Reaction Step Flow Module Key Parameters Potential Product
N-alkylationPacked-bed catalyst reactorTemperature, flow rateThis compound
HydroformylationGas-liquid reactorCO/H2 pressure, temperature5-(3-Fluorophenylamino)pentanal
Reductive AminationPacked-bed catalyst reactorH2 pressure, temperatureN1-(3-Fluorophenyl)pentane-1,5-diamine

Advanced Computational Chemistry for Predictive Synthesis

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. iastate.edu For this compound, these methods can accelerate discovery and optimization.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and understand the factors controlling selectivity in the catalytic transformations of this compound.

Catalyst Design: Computational screening of potential catalysts for specific reactions, such as the asymmetric hydrogenation of the butenyl side chain, can guide experimental efforts and reduce the time and resources required for catalyst discovery.

Predictive Modeling of Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physicochemical and biological properties of derivatives of this compound, aiding in the design of molecules with desired characteristics.

Machine Learning for Reaction Optimization: Machine learning algorithms can be trained on experimental data to build models that can predict the optimal reaction conditions (temperature, catalyst loading, solvent) for a given transformation, leading to higher yields and selectivities. iastate.edu

Q & A

Basic: What are effective synthetic routes for N-(But-3-en-1-yl)-3-fluoroaniline?

Methodological Answer:
A common approach involves nucleophilic substitution or coupling reactions. For example, thiocarbamoyl fluoride derivatives of N-(but-3-en-1-yl)aniline analogs can be synthesized using sulfur, potassium fluoride, and TMSCF₃ in dry THF, followed by purification via silica gel chromatography (petroleum ether:ethyl acetate = 100:1) . Another method employs homoallylic amines as precursors, with NMR characterization (δ ~6.5–7.2 ppm for aromatic protons) to confirm the structure .

Basic: How is NMR spectroscopy utilized to characterize this compound derivatives?

Methodological Answer:
¹H and ¹³C NMR are critical for structural confirmation. For instance:

  • ¹H NMR : Aromatic protons in this compound derivatives resonate at δ 6.5–7.2 ppm, while the but-3-en-1-yl chain shows peaks at δ 5.6–5.8 ppm (alkene protons) and δ 2.6–3.2 ppm (CH₂ groups) .
  • ¹⁹F NMR : Fluorine substituents on the aromatic ring appear at δ -115 to -120 ppm, depending on electronic effects .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

  • Storage : Keep in a cool, dry, ventilated area away from oxidizers and acids. Use inert gas purging for bulk storage .
  • Toxicity : Acute toxicity (e.g., LD₅₀ = 56 mg/kg in quail) necessitates strict PPE (gloves, goggles, lab coat). Avoid inhalation/ingestion .
  • Spill Management : Neutralize with absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced: How does the proton affinity of 3-fluoroaniline influence reactivity in this compound?

Methodological Answer:
The proton affinity (PA) of 3-fluoroaniline (867.3 kJ/mol) is lower than aniline (882.5 kJ/mol), reducing its ability to form stable hydronium clusters. This impacts electrophilic substitution reactions, where reduced PA may lead to slower reaction kinetics or altered regioselectivity. HiKE-IMS studies show that lower PA correlates with decreased ion mobility in air, affecting ionization efficiency in mass spectrometry .

Advanced: How can HiKE-IMS resolve isomerization or speciation ambiguities in fluoroaniline derivatives?

Methodological Answer:
HiKE-IMS separates ions based on mobility differences under high electric fields. For 3-fluoroaniline derivatives:

  • Mobility Trends : Peak 2 (attributed to protonated monomers) shows higher mobility in air (~40–90 Td) compared to N₂, due to clustering with water .
  • Experimental Variables : Adjusting drift gas (air vs. N₂) and reaction region pressure (14–15 mbar) can distinguish between proton transfer and clustering pathways .

Advanced: How do reaction conditions (solvent, catalyst) optimize the synthesis of this compound?

Methodological Answer:

  • Catalyst : TMSCF₃ (5 mmol) with KF (3 mmol) in THF enhances thiocarbamoyl fluoride formation (87% yield) .
  • Solvent : Dry THF minimizes side reactions (e.g., hydrolysis), while polar aprotic solvents like DMF improve coupling efficiency .
  • Purification : Gradient elution (petroleum ether:ethyl acetate) on silica gel resolves byproducts with similar Rf values .

Advanced: How can computational modeling predict the electronic effects of the but-3-en-1-yl substituent on 3-fluoroaniline?

Methodological Answer:

  • DFT Calculations : Model the HOMO-LUMO gap to assess nucleophilicity. The but-3-en-1-yl group donates electron density via hyperconjugation, lowering the LUMO energy and enhancing electrophilic attack at the meta position .
  • pKa Prediction : Computational tools (e.g., ACD/Labs) estimate the acid dissociation constant (pKa ~3.1–3.5) based on substituent effects, guiding reaction pH optimization .

Advanced: How to address contradictions in spectral data (e.g., NMR shifts) across studies?

Methodological Answer:

  • Solvent/Concentration Effects : Compare δ values under identical conditions (e.g., CDCl₃ vs. DMSO-d₆). For example, aromatic protons may shift upfield by 0.1–0.3 ppm in DMSO due to hydrogen bonding .
  • Dynamic Effects : Rotameric equilibria in the but-3-en-1-yl chain can split NMR peaks. Variable-temperature NMR (e.g., 25°C to -40°C) resolves such ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.